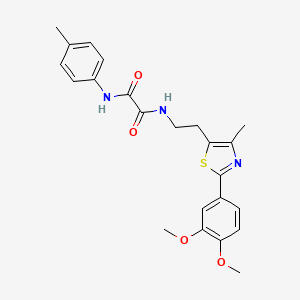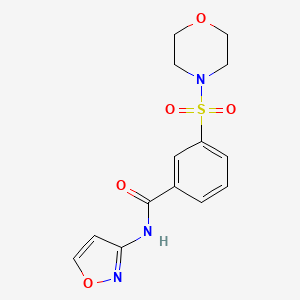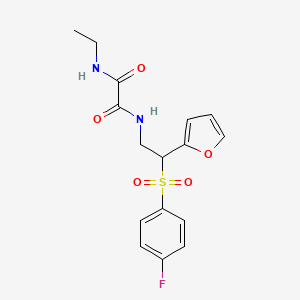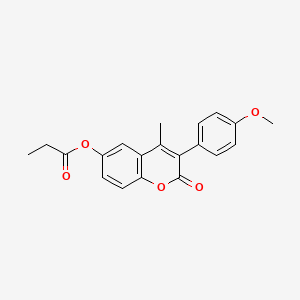
(3-Iodophenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodinated benzoyl group, a piperazine ring, and a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the iodinated benzoyl derivative. This is followed by the formation of the piperazine ring and the subsequent attachment of the pyrimidine core. Common reagents used in these reactions include iodine, benzoyl chloride, piperazine, and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzoyl group may facilitate binding to target proteins, while the piperazine and pyrimidine moieties contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(PHENYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE
- 2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE
- 2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE
Uniqueness
The uniqueness of 2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE lies in its iodinated benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s presence is crucial, such as in radiolabeling or as a heavy atom in crystallography studies.
Eigenschaften
Molekularformel |
C20H24IN5O |
|---|---|
Molekulargewicht |
477.3 g/mol |
IUPAC-Name |
(3-iodophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24IN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3 |
InChI-Schlüssel |
SSLGOJHZMZDITG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11252132.png)
![2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11252140.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11252145.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11252152.png)
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11252158.png)


![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B11252193.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11252197.png)


![2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B11252222.png)
![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline](/img/structure/B11252229.png)
![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252232.png)
